

3-Ethylpentanenitrile molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethylpentanenitrile**

Cat. No.: **B8800664**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Bonding of **3-Ethylpentanenitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of **3-ethylpentanenitrile**, a branched aliphatic nitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structural characteristics, orbital hybridization, and covalent bonding. We will explore how these features give rise to its unique spectroscopic signature and inform its synthetic pathways.

Introduction to 3-Ethylpentanenitrile

3-Ethylpentanenitrile (IUPAC Name: **3-ethylpentanenitrile**) is an organic compound with the chemical formula $C_7H_{13}N$.^[1] It belongs to the nitrile family, characterized by the presence of a cyano (-C≡N) functional group. As a branched aliphatic nitrile, its structure consists of a five-carbon pentanenitrile chain with an ethyl group substituent at the third carbon position.^[1] While not a widely commercialized chemical, its structure serves as a valuable model for understanding the interplay between alkyl frameworks and the electronically distinct nitrile group, a common moiety in pharmaceuticals and specialty chemicals.

Key Identifiers:

- Molecular Formula: $C_7H_{13}N$

- Molecular Weight: 111.18 g/mol [\[1\]](#)
- CAS Number: 5631-83-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: CCC(CC)CC#N[\[1\]](#)

Molecular Geometry and Structural Elucidation

The structure of **3-ethylpentanenitrile** is defined by two key regions: the saturated alkyl backbone and the terminal nitrile function. The central carbon atom (C3) is a chiral center, bonded to a hydrogen, a cyanomethyl group (-CH₂CN), and two ethyl groups (-CH₂CH₃).

Caption: 2D chemical structure of **3-ethylpentanenitrile**.

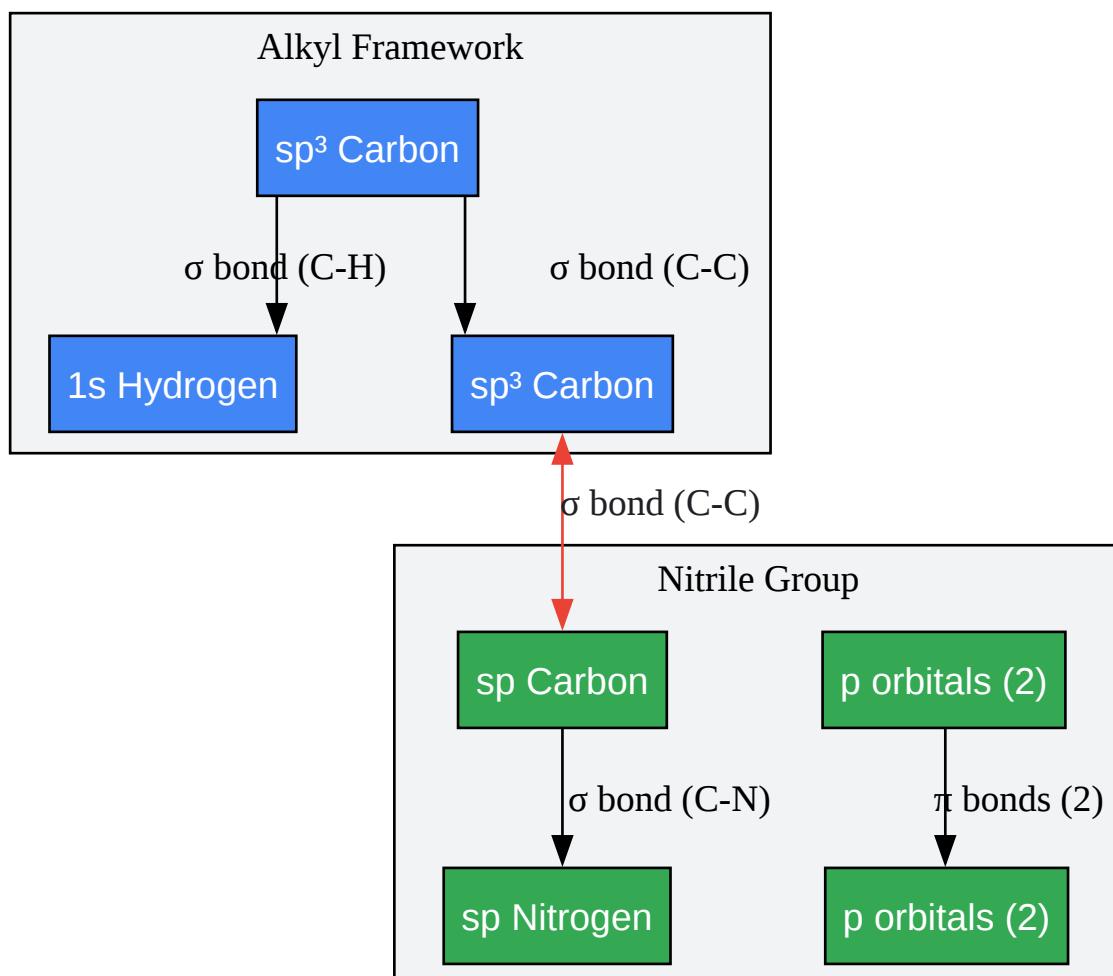
Orbital Hybridization and Covalent Bonding

A molecule's geometry and reactivity are direct consequences of its electronic structure and bonding. In **3-ethylpentanenitrile**, we observe two distinct types of hybridization.

The sp³-Hybridized Alkyl Framework

All carbon atoms, except for the one in the cyano group, are sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, arranged in a tetrahedral geometry with bond angles of approximately 109.5°.[\[4\]](#)

- C-C Sigma (σ) Bonds: These are formed by the head-on overlap of sp³ hybrid orbitals between adjacent carbon atoms.
- C-H Sigma (σ) Bonds: These result from the overlap of a carbon sp³ hybrid orbital with the 1s orbital of a hydrogen atom.


This sp³ framework accounts for the molecule's three-dimensional structure and its conformational flexibility due to free rotation around the C-C single bonds.[\[1\]](#)

The sp-Hybridized Nitrile Group

The nitrile functional group (-C≡N) exhibits sp hybridization, a critical feature dictating its chemical properties.[\[5\]](#)[\[6\]](#)

- Hybridization: The carbon and nitrogen atoms each use one 2s and one 2p orbital to form two linear sp hybrid orbitals. The remaining two 2p orbitals on each atom are unhybridized and perpendicular to each other and to the sp orbitals.
- Sigma (σ) Bond: A sigma bond is formed between the carbon and nitrogen via the overlap of their respective sp hybrid orbitals. The carbon's other sp orbital forms a sigma bond with the adjacent sp³ carbon of the alkyl chain.
- Pi (π) Bonds: The two perpendicular sets of unhybridized p-orbitals on the carbon and nitrogen atoms overlap sideways to form two pi bonds. This completes the characteristic C≡N triple bond.[6]

The resulting C-C≡N moiety is linear, with a bond angle of 180°. This rigid, electron-rich triple bond is the primary site of reactivity in the molecule.

[Click to download full resolution via product page](#)

Caption: Orbital overlap diagram for bonding in **3-ethylpentanenitrile**.

Structural and Bonding Parameters

The precise geometry of a molecule is defined by its bond lengths and angles. While experimental crystallographic data for **3-ethylpentanenitrile** is not readily available, we can compile highly reliable typical values based on analogous structures.

Parameter	Bond Type	Hybridization	Typical Value
Bond Length	C-C	sp ³ - sp ³	~1.54 Å
C-C	sp ³ - sp	~1.47 Å	
C-H	sp ³ - s	~1.09 Å	
C≡N	sp - sp	~1.16 Å	
Bond Angle	C-C-C	sp ³ center	~109.5°
H-C-H	sp ³ center	~109.5°	
C-C≡N	sp center	~180°	

These values are standard accepted lengths and angles for the specified bond types in organic chemistry.

Spectroscopic Validation of Structure

The proposed molecular structure can be validated through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's bonding and atomic arrangement, creating a self-validating system of analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds. For **3-ethylpentanenitrile**, the spectrum is dominated by two key features:

- C≡N Stretch: A sharp, intense absorption peak is expected in the range of 2260-2220 cm^{-1} . This is a highly characteristic peak for the nitrile functional group and serves as a primary diagnostic tool.
- C-H Stretch: Strong absorptions just below 3000 cm^{-1} (typically 2960-2850 cm^{-1}) arise from the stretching vibrations of the sp^3 C-H bonds in the ethyl and pentane portions of the molecule.^[7]
- C-H Bending: Vibrations corresponding to the bending of C-H bonds are expected in the fingerprint region (1470-1365 cm^{-1}).^[7]

The absence of broad O-H or strong C=O peaks would confirm the purity of the nitrile and the lack of hydrolysis or oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

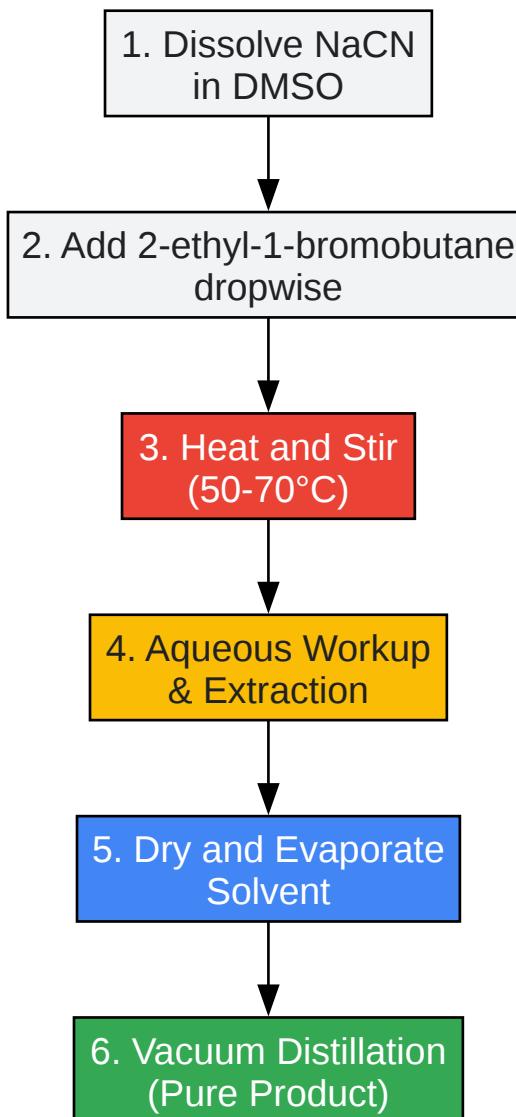
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

- ^1H NMR: Due to molecular symmetry and chemical equivalence, the 13 hydrogen atoms would produce a predictable set of signals. Drawing parallels with the structurally similar 3-ethylpentane, which has 3 distinct proton environments, **3-ethylpentanenitrile** would exhibit more complex splitting due to the influence of the electron-withdrawing nitrile group.^[8] Protons closer to the cyano group would be deshielded and appear at a higher chemical shift (further downfield).
- ^{13}C NMR: The seven carbon atoms would give rise to distinct signals. The most notable would be the sp-hybridized carbon of the nitrile group, appearing significantly downfield around 115-125 ppm. The sp^3 -hybridized carbons would appear upfield in the 10-40 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecule's exact mass and offers clues to its structure through fragmentation patterns.

- Molecular Ion Peak (M^+): The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 111.10, corresponding to the molecular weight of $C_7H_{13}N$.^[1]
- Fragmentation: Common fragmentation patterns would involve the loss of alkyl fragments, particularly the loss of an ethyl group ($M-29$) or a propyl group ($M-43$), leading to characteristic daughter ions.


Exemplary Synthetic Protocol

Understanding the structure and bonding of **3-ethylpentanenitrile** is fundamental to designing its synthesis. A common and effective method for preparing nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt (a Kolbe nitrile synthesis).

Reaction: 2-ethyl-1-bromobutane + Sodium Cyanide \rightarrow **3-Ethylpentanenitrile** + Sodium Bromide

Protocol:

- Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
- Reagents: Sodium cyanide (NaCN, 1.1 equivalents) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Addition: 2-ethyl-1-bromobutane (1.0 equivalent) is added dropwise to the stirred cyanide solution at room temperature.
- Reaction: The reaction mixture is heated to 50-70°C and stirred for several hours until TLC or GC analysis indicates the consumption of the starting alkyl bromide.
- Workup: The mixture is cooled, diluted with water, and extracted with a nonpolar organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure **3-ethylpentanenitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-ethylpentanenitrile**.

Conclusion

3-Ethylpentanenitrile is a molecule defined by the juxtaposition of a flexible, sp^3 -hybridized alkyl framework and a rigid, linear, sp -hybridized nitrile group. The tetrahedral geometry of the alkyl portion and the linear arrangement of the $C-C\equiv N$ unit are direct results of orbital hybridization. The electron-rich $C\equiv N$ triple bond, composed of one sigma and two pi bonds, is the molecule's key functional feature, imparting a characteristic and easily identifiable signature in IR and NMR spectroscopy. This detailed understanding of its structure and bonding is

paramount for its synthesis, manipulation, and potential application in the development of more complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethylpentanenitrile | C7H13N | CID 12836140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethylpentanenitrile | CAS#:5631-83-4 | Chemsoc [chemsoc.com]
- 3. 3-ETHYLPENTANENITRILE | 5631-83-4 [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [3-Ethylpentanenitrile molecular structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8800664#3-ethylpentanenitrile-molecular-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com